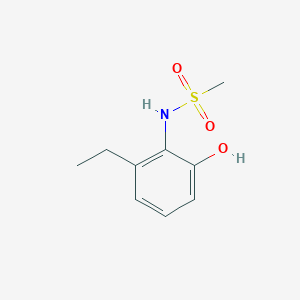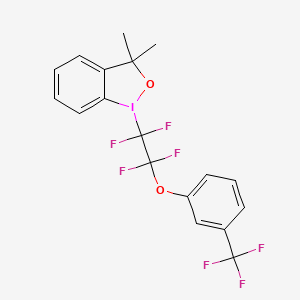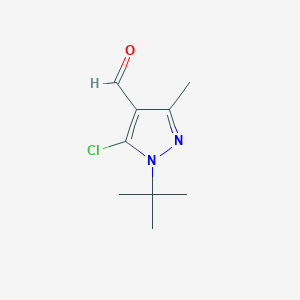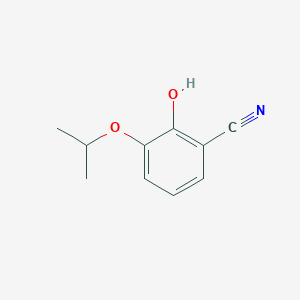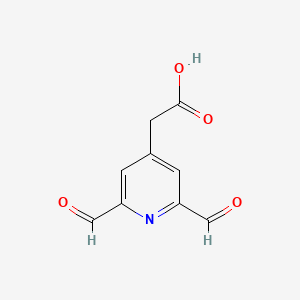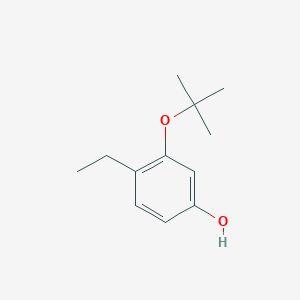![molecular formula C17H12F2N2O2 B14850864 2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)](/img/structure/B14850864.png)
2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole) is a chemical compound known for its unique structure and properties. It is characterized by the presence of two fluorobenzo[d]oxazole groups connected by a propane-2,2-diyl linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-fluorobenzo[d]oxazole with a propane-2,2-diyl precursor. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the fluorine atoms .
Applications De Recherche Scientifique
2,2’-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Propane-2,2-diyl)bis(5-methoxybenzo[d]oxazole): This compound has a similar structure but with methoxy groups instead of fluorine atoms.
2,2’-(Propane-2,2-diyl)bis(5-chlorobenzo[d]oxazole): Similar structure with chlorine atoms replacing the fluorine atoms
Uniqueness
2,2’-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole) is unique due to the presence of fluorine atoms, which can impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C17H12F2N2O2 |
|---|---|
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
5-fluoro-2-[2-(5-fluoro-1,3-benzoxazol-2-yl)propan-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H12F2N2O2/c1-17(2,15-20-11-7-9(18)3-5-13(11)22-15)16-21-12-8-10(19)4-6-14(12)23-16/h3-8H,1-2H3 |
Clé InChI |
NRHPETKVGKEQHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC2=C(O1)C=CC(=C2)F)C3=NC4=C(O3)C=CC(=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


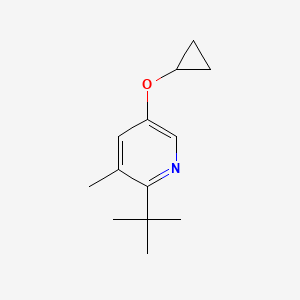

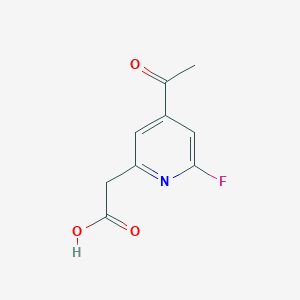
![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
